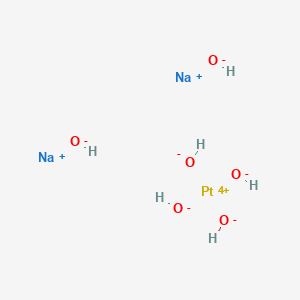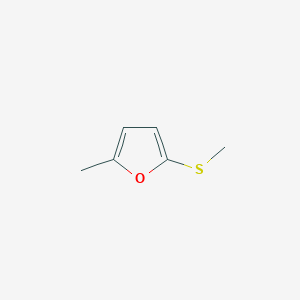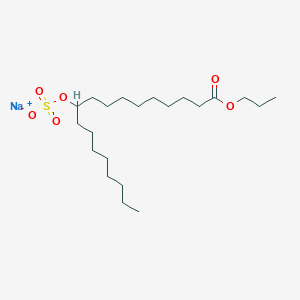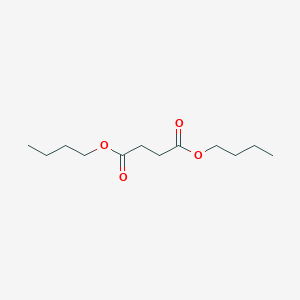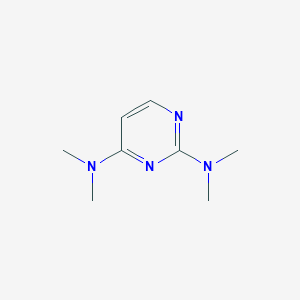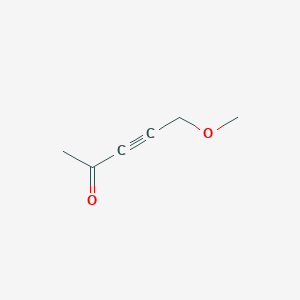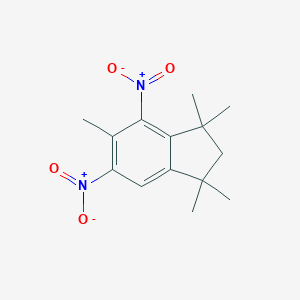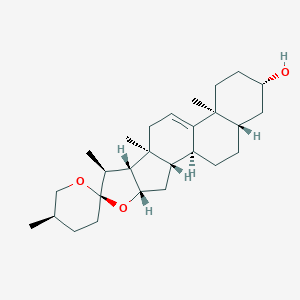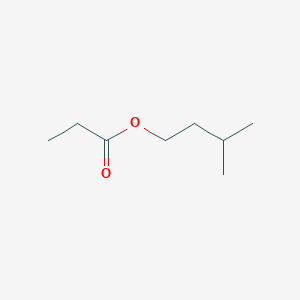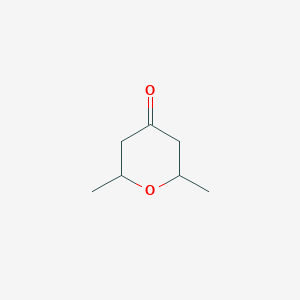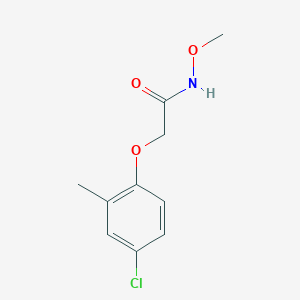
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide, also known as Cloquintocet-mexyl, is a synthetic plant growth regulator that is widely used in agriculture. It is a member of the phenoxyacetamide family of herbicides and is used to control weed growth in crops such as wheat, barley, and rice. In recent years, there has been a growing interest in the scientific research applications of Cloquintocet-mexyl due to its unique properties and potential uses.
Mechanism Of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl involves the inhibition of cell division and elongation in plants. It acts by binding to and inhibiting the activity of a key enzyme involved in cell wall synthesis. This leads to a reduction in cell wall thickness and an overall decrease in plant growth and development.
Biochemical And Physiological Effects
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl has been shown to have a range of biochemical and physiological effects on plants. It has been shown to affect the activity of key enzymes and hormones involved in plant growth and development. It has also been shown to induce changes in gene expression and protein synthesis in plants.
Advantages And Limitations For Lab Experiments
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl has several advantages for use in lab experiments. It is a potent and selective inhibitor of plant growth, making it a useful tool for studying the molecular mechanisms underlying plant growth and development. However, it also has some limitations, including its potential toxicity and the need for careful control of experimental conditions.
Future Directions
There are several potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl. One area of interest is the development of new synthetic analogs with improved properties and reduced toxicity. Another area of interest is the use of 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl in combination with other plant growth regulators to enhance crop yields and improve plant growth. Additionally, there is growing interest in the potential uses of 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl in biotechnology, including the development of new plant-based products and the production of biofuels.
Synthesis Methods
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form 2-(4-chloro-2-methylphenoxy)acetate. This intermediate is then reacted with methoxyamine hydrochloride to form 2-(4-chloro-2-methylphenoxy)-N-methoxyacetamide. The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl has been extensively studied for its potential uses in scientific research. One of its main applications is in the study of plant growth and development. 2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide-mexyl has been shown to affect the growth and morphology of plants by regulating the activity of key enzymes and hormones. It has also been used to study the molecular mechanisms underlying plant growth and development.
properties
CAS RN |
1081-53-4 |
|---|---|
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-methoxyacetamide |
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methoxyacetamide |
InChI |
InChI=1S/C10H12ClNO3/c1-7-5-8(11)3-4-9(7)15-6-10(13)12-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
ASRSBXRMOCLKQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NOC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NOC |
Other CAS RN |
1081-53-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




